molecular formula C5H7N3O2 B187975 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 329064-07-5

1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B187975
CAS No.: 329064-07-5
M. Wt: 141.13 g/mol
InChI Key: CTIOCGQJYWNIBA-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms This specific compound is characterized by the presence of two methyl groups at positions 1 and 5, and a carboxylic acid group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-1H-1,2,3-triazole-4-carboxylic acid can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 1,5-dimethyl-1H-1,2,3-triazole with carbon dioxide in the presence of a base can yield the desired carboxylic acid derivative .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding triazole derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The triazole ring can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole ketones or aldehydes, while reduction can produce triazole alcohols.

Scientific Research Applications

1,5-Dimethyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: It finds applications in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: A parent compound with a similar triazole ring structure but without the methyl and carboxylic acid groups.

    1,5-Dimethyl-1H-1,2,3-triazole: Similar to the target compound but lacks the carboxylic acid group.

    1H-1,2,3-Triazole-4-carboxylic acid: Similar but without the methyl groups at positions 1 and 5.

Uniqueness

1,5-Dimethyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both methyl groups and the carboxylic acid group, which confer specific chemical properties and reactivity. These functional groups enhance its potential for various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

1,5-dimethyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-3-4(5(9)10)6-7-8(3)2/h1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIOCGQJYWNIBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360906
Record name 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329064-07-5
Record name 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dimethyl-1H-1,2,3-triazole-4-carboxylic acid
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